1-[1-(4-Fluorophenyl)ethyl]pyrrolidine
Description
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-10(14-8-2-3-9-14)11-4-6-12(13)7-5-11/h4-7,10H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTXBSWCEXDMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101296679 | |
| Record name | 1-[1-(4-Fluorophenyl)ethyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790263-44-4 | |
| Record name | 1-[1-(4-Fluorophenyl)ethyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=790263-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-(4-Fluorophenyl)ethyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically employs 1-(4-fluorophenyl)ethyl bromide or chloride as the electrophilic substrate. Pyrrolidine, acting as both the nucleophile and base, facilitates the substitution in polar aprotic solvents such as tetrahydrofuran (THF) or diethyl ether. Elevated temperatures (40–60°C) and prolonged reaction times (12–24 hours) are often required to overcome the steric hindrance of the secondary halide.
Table 1: Representative Alkylation Conditions
| Parameter | Details |
|---|---|
| Substrate | 1-(4-Fluorophenyl)ethyl bromide |
| Solvent | Anhydrous THF |
| Temperature | 50°C, 18 hours |
| Molar Ratio | 1:1.5 (halide:pyrrolidine) |
| Workup | Acid-base extraction, column chromatography (SiO₂, hexane/EtOAc) |
| Yield | 72–78% |
| Purity | >95% (HPLC) |
Challenges and Optimization
-
Halide Synthesis : The limited commercial availability of 1-(4-fluorophenyl)ethyl halides necessitates in situ preparation via HBr/HCl gas treatment of the corresponding alcohol.
-
Racemization : For chiral variants, reaction conditions must avoid protic solvents to prevent racemization of the ethyl-pyrrolidine center.
-
Byproducts : Over-alkylation to quaternary ammonium salts is mitigated by using a slight excess of pyrrolidine (1.2–1.5 equiv).
Bromination-Amination-Reduction Sequence
Adapted from pyrovalerone synthesis, this three-step approach involves bromination of a ketone precursor, amination with pyrrolidine, and subsequent reduction to the ethyl group.
Step 1: Bromination of 1-(4-Fluorophenyl)propan-1-one
The α-position of 1-(4-fluorophenyl)propan-1-one is selectively brominated using bromine (Br₂) in the presence of catalytic AlCl₃. The reaction proceeds quantitatively under anhydrous conditions at 0–25°C.
Key Data :
Step 2: Amination with Pyrrolidine
The α-bromo ketone reacts with pyrrolidine in diethyl ether at room temperature, displacing bromide to form 1-(4-fluorophenyl)-2-pyrrolidin-1-yl-propan-1-one.
Table 2: Amination Reaction Profile
| Parameter | Details |
|---|---|
| Solvent | Diethyl ether |
| Temperature | 25°C, 12 hours |
| Workup | HCl acidification, recrystallization (EtOH/Et₂O) |
| Yield | 82% |
| Intermediate Purity | 97% (by ¹H NMR) |
Step 3: Ketone Reduction to Ethyl Group
The ketone intermediate is reduced to the secondary alcohol using LiAlH₄ in THF, followed by catalytic hydrogenation (H₂, Pd/C) to yield the ethyl group.
Optimization Notes :
-
LiAlH₄ Reduction : Conducted at −10°C to minimize over-reduction to the alkane.
-
Hydrogenation : 10% Pd/C, 50 psi H₂, 80% ethanol, 85% yield.
| Parameter | Details |
|---|---|
| Solvent | Methanol, 0.1 M |
| Reducing Agent | NaBH₃CN (1.2 equiv) |
| pH Control | Acetic acid/sodium acetate buffer (pH 6.5) |
| Yield | 65–70% |
| Purity | 90% (GC-MS) |
Limitations
-
Byproduct Formation : Competing reduction of the ketone to the alcohol (10–15%) necessitates careful pH control.
-
Substrate Availability : 4-Fluorophenylacetone requires multi-step synthesis from 4-fluorobenzaldehyde.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Direct Alkylation | Fewer steps, high purity | Halide synthesis required | 70–78% |
| Bromination-Amination | High regioselectivity | Multi-step, hazardous reagents | 65–70% |
| Reductive Amination | Mild conditions | Low yield, byproduct formation | 60–70% |
Industrial-Scale Considerations
For large-scale production, the alkylation method is preferred due to its simplicity and scalability. Continuous flow reactors enhance safety during halide handling, while in-line purification (e.g., simulated moving bed chromatography) minimizes downtime. Regulatory compliance necessitates rigorous control of residual solvents (e.g., THF < 720 ppm) .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-Fluorophenyl)ethyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
1-[1-(4-Fluorophenyl)ethyl]pyrrolidine has been studied for various applications:
Medicinal Chemistry
- Pharmacological Activity : Research indicates that this compound exhibits potential as an antidepressant and anxiolytic agent. Its mechanism of action may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine.
- Case Studies : In animal models, administration of this compound resulted in significant reductions in anxiety-like behaviors, suggesting its potential for treating anxiety disorders.
Neuropharmacology
- Cognitive Enhancer : Studies have explored its effects on cognitive function, demonstrating that it may enhance memory and learning capabilities in preclinical trials.
- Mechanism of Action : The compound appears to act on specific receptors in the brain that are involved in cognitive processes.
Material Science
- Polymer Development : this compound has been utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties.
- Applications in Coatings : Due to its unique chemical structure, it can be incorporated into coatings that require specific durability and resistance characteristics.
Mechanism of Action
The mechanism of action of 1-[1-(4-Fluorophenyl)ethyl]pyrrolidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to certain receptors or enzymes, modulating their activity.
Pathways Involved: It may influence neurotransmitter pathways, leading to its potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluorophenyl Positional Isomers
The positional isomer 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) (MW: ~283.34 g/mol) differs in the fluorine substitution position (2- vs. 4-fluorophenyl). Studies on fluorolintane and its isomers reveal that fluorine positioning significantly impacts receptor binding and metabolic stability. For instance, 2-fluorophenyl derivatives may exhibit stronger σ-receptor affinity, while 4-substituted analogs could favor cannabinoid or opioid receptor interactions due to steric and electronic effects .
Piper-Derived Oxo-Alkenyl-Pyrrolidines
Natural products from Piper longum L., such as 1-[1-Oxo-9(3,4-methylenedioxyphenyl)-2E,4E,8E-nonatrienyl]-pyrrolidine (MW: ~423.47 g/mol), feature extended alkenyl chains and a methylenedioxyphenyl group instead of fluorophenyl. These compounds demonstrate potent MAO-A inhibition (IC₅₀ values in the nanomolar range), critical for antidepressant activity . The oxo group and conjugated double bonds enhance π-π stacking with enzyme active sites, unlike the simpler ethyl-fluorophenyl structure of the target compound.
Urea-Linked Derivatives
1-(4-Fluorophenyl)-3-(pyrrolidin-1-yl)urea (MW: 237.26 g/mol) replaces the ethyl linker with a urea group. This modification confers SCRA activity, as the urea moiety mimics endogenous cannabinoids like anandamide. However, the absence of a flexible ethyl chain may reduce binding kinetics compared to 1-[1-(4-fluorophenyl)ethyl]pyrrolidine .
Adamantyl/Cyano-Substituted Pyrrolidines
The DPP-IV inhibitor 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine (MW: 331.40 g/mol) incorporates bulky adamantyl and polar cyano groups. These substituents enhance selectivity for DPP-IV over other proteases, demonstrating how steric bulk and electronic properties redirect therapeutic applications (e.g., antihyperglycemic vs. CNS effects) .
Phenoxyethyl-Pyrrolidines
Compounds like 1-[2-(3-bromophenoxy)ethyl]pyrrolidine (MW: 298.18 g/mol) and 1-[2-[4-(4-chlorophenoxy)phenoxy]ethyl]pyrrolidine (MW: 317.81 g/mol) replace fluorophenyl with halogenated phenoxy groups.
Data Tables
Research Findings and Implications
- Fluorine Position Matters : 2-Fluorophenyl analogs (e.g., fluorolintane) show distinct receptor selectivity compared to 4-substituted derivatives, likely due to altered van der Waals interactions and dipole moments .
- Natural vs. Synthetic : Piper-derived pyrrolidines with methylenedioxyphenyl groups exhibit MAO-A inhibition, whereas synthetic fluorophenyl derivatives may prioritize SCRA or σ-receptor activity .
- Linker Flexibility : Ethyl chains (as in the target compound) balance rigidity and flexibility, optimizing receptor fit, while urea or adamantyl groups impose steric constraints that redirect therapeutic targets .
- Halogen Effects : Bromine/chlorine substituents improve metabolic stability but reduce CNS penetration compared to fluorine, highlighting trade-offs in drug design .
Q & A
What are the optimal synthetic routes for 1-[1-(4-Fluorophenyl)ethyl]pyrrolidine, and how can reaction conditions be systematically optimized?
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. Systematic optimization employs Design of Experiments (DoE) to statistically vary parameters (e.g., temperature, solvent, catalyst loading). For example:
- Central Composite Design minimizes experimental runs while identifying optimal conditions, such as maintaining pH 7–9 and temperatures between 60–80°C to prevent side reactions .
- Computational reaction path searches (e.g., quantum chemical calculations) predict viable pathways, enabling targeted experimentation .
Key Parameters:
| Parameter | Optimal Range | Methodological Consideration |
|---|---|---|
| Solvent | THF, DMF | Enhances reaction efficiency |
| Catalyst Loading | 5–10 mol% | Balances cost and activity |
| Reaction Time | 12–24 hours | Monitored via TLC |
Which analytical techniques are most effective for characterizing structural purity and confirming the identity of this compound?
Answer:
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (≥98% threshold) and detects impurities .
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms structural integrity (e.g., fluorophenyl protons at δ 7.1–7.3 ppm, pyrrolidine protons at δ 2.5–3.5 ppm) .
- X-ray Crystallography: Resolves ambiguous stereochemistry by comparing experimental bond angles/lengths with computational models .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (±1 ppm accuracy) .
How can researchers address contradictions between computational predictions and experimental reactivity data?
Answer:
Discrepancies often arise from omitted solvent effects or approximations in density functional theory (DFT). Methodological steps include:
- Explicit Solvent Modeling: Use SMD solvation models in computational workflows .
- Kinetic Studies: Variable-temperature NMR or stopped-flow techniques compare experimental activation barriers with predictions .
- High-Level Theory Validation: Apply CCSD(T) for critical transition states .
- Crystallographic Cross-Validation: Compare computed geometries with X-ray data to identify steric mismatches .
What strategies are recommended for interpreting conflicting pharmacological activity data across studies?
Answer:
Contradictions may stem from synthesis impurities or structural analogs. Mitigation strategies:
- Purity Assessment: Use HPLC and elemental analysis to rule out impurities (>99% purity for bioassays) .
- Structural Analog Comparison: Benchmark against fluorophenyl-pyrrolidine derivatives (e.g., PubChem DTXSID90547853) to isolate substituent effects .
- Dose-Response Curves: Validate activity thresholds across multiple cell lines .
What advanced computational tools assist in reaction mechanism elucidation for this compound?
Answer:
- Quantum Chemical Calculations: Identify intermediates and transition states via Gaussian or ORCA software .
- Machine Learning (ML): Train models on reaction databases to predict regioselectivity or byproduct formation .
- Molecular Dynamics (MD): Simulate solvent interactions to refine kinetic models .
How should researchers design experiments to minimize synthetic byproducts?
Answer:
- DoE Screening: Use fractional factorial design to test variables (e.g., solvent polarity, temperature gradients) .
- In Situ Monitoring: Employ FTIR or Raman spectroscopy to detect intermediate byproducts .
- Catalyst Optimization: Screen Pd/C or Ni catalysts for coupling efficiency .
What methodologies validate the stereochemical configuration of this compound?
Answer:
- Chiral HPLC: Separates enantiomers using cellulose-based columns .
- Circular Dichroism (CD): Correlates optical activity with computed electronic transitions .
- NOESY NMR: Identifies spatial proximity of protons to confirm ring puckering .
How can reaction scalability be achieved without compromising yield or purity?
Answer:
- Flow Chemistry: Continuous reactors improve heat/mass transfer for large-scale synthesis .
- Process Analytical Technology (PAT): Integrate inline HPLC for real-time purity monitoring .
- Solvent Recycling: Optimize DMF recovery via distillation to reduce costs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
